Home > Products > Screening Compounds P15810 > Cytidylyl-(3'.5')-uridine
Cytidylyl-(3'.5')-uridine - 2382-64-1

Cytidylyl-(3'.5')-uridine

Catalog Number: EVT-14875738
CAS Number: 2382-64-1
Molecular Formula: C18H24N5O13P
Molecular Weight: 549.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cytidylyl-(3'.5')-uridine is a dinucleotide composed of two nucleotides: cytidine and uridine. It plays a crucial role in various biochemical processes, particularly in the synthesis of RNA. This compound is notable for its involvement in cellular metabolism and signaling pathways. The presence of both pyrimidine bases contributes to its structural and functional diversity, making it a significant subject of study in molecular biology.

Source

Cytidylyl-(3'.5')-uridine can be derived from natural sources, primarily through enzymatic synthesis or chemical methods. It is often found in cellular RNA, where it participates in the formation of ribonucleic acid structures essential for protein synthesis and other cellular functions.

Classification

Cytidylyl-(3'.5')-uridine is classified as a nucleoside diphosphate. It belongs to the broader category of nucleotides, which are the building blocks of nucleic acids. The compound is characterized by its phosphate groups that link the nucleosides together, forming a backbone crucial for RNA structure.

Synthesis Analysis

Methods

The synthesis of cytidylyl-(3'.5')-uridine can be achieved through various methods, including:

  • Chemical Synthesis: This involves the triester method, where protecting groups are used to prevent unwanted reactions during the synthesis process. For example, 4-methoxy-5,6-dihydro-2H-pyran is used as a protecting group for hydroxyl groups during the synthesis of uridine and cytidine derivatives .
  • Enzymatic Synthesis: Enzymes such as polymerases can catalyze the formation of cytidylyl-(3'.5')-uridine from its nucleotide precursors. This method allows for more specific control over the reaction conditions and product purity .

Technical Details

The triester method has been adapted to synthesize various nucleotide analogs effectively. The use of specific protecting groups ensures that only desired reactions occur, facilitating the successful assembly of complex nucleotide structures .

Molecular Structure Analysis

Structure

Cytidylyl-(3'.5')-uridine consists of a ribose sugar moiety linked to a cytosine base and a uracil base through phosphate groups. The specific arrangement of these components gives rise to its unique properties.

Chemical Reactions Analysis

Reactions

Cytidylyl-(3'.5')-uridine participates in various biochemical reactions, primarily in RNA synthesis and modification processes. It can undergo hydrolysis under alkaline conditions, leading to the release of its constituent nucleotides.

Technical Details

The stability and reactivity of cytidylyl-(3'.5')-uridine are influenced by factors such as pH and temperature. Its hydrolysis can be monitored using techniques like chromatography or spectrophotometry, providing insights into its behavior in biological systems .

Mechanism of Action

Process

Cytidylyl-(3'.5')-uridine acts as a substrate for RNA polymerases during transcription. It incorporates into growing RNA chains, facilitating the transfer of genetic information from DNA to messenger RNA.

Data

The incorporation efficiency and kinetics can vary based on enzyme concentration and substrate availability. Studies have shown that modifications to the nucleotide structure can significantly affect its incorporation rates during RNA synthesis .

Physical and Chemical Properties Analysis

Physical Properties

Cytidylyl-(3'.5')-uridine is typically a white to off-white powder with hygroscopic properties. It is soluble in water but less soluble in organic solvents.

Chemical Properties

Key chemical properties include:

  • Melting Point: Approximately 150–160 °C.
  • pH Stability: Stable within a pH range of 6 to 8.
  • Reactivity: Sensitive to hydrolysis under alkaline conditions.

Relevant analyses often involve spectroscopic methods such as UV-visible spectroscopy and nuclear magnetic resonance spectroscopy to characterize its structure and purity .

Applications

Cytidylyl-(3'.5')-uridine has several scientific applications:

  • Molecular Biology: Used in studies related to RNA synthesis and function.
  • Pharmaceutical Research: Investigated for potential therapeutic applications due to its role in cellular signaling pathways.
  • Biotechnology: Employed in developing nucleotide-based drugs and diagnostics.

Research continues to explore its potential uses in gene therapy and as a biomarker for various diseases, highlighting its importance in both basic and applied sciences .

Biochemical Synthesis and Metabolic Pathways

Enzymatic Synthesis via Nucleotidyltransferases

Cytidylyl-(3',5')-uridine (CpU) is synthesized primarily through the transphosphorylation activity of ribonuclease A (RNase A), which catalyzes the formation of phosphodiester bonds between cytidine and uridine nucleotides. This enzyme utilizes uridine- or cytidine-2',3'-cyclophosphates as phosphate donors and free uridine/cytidine as phosphate acceptors. The reaction efficiency depends critically on:

  • Donor reactivity: Cytidine-2',3'-cyclophosphate (C>p) exhibits ~1.8-fold higher reactivity than uridine-2',3'-cyclophosphate (U>p) due to its optimized binding to RNase A's catalytic pocket [6].
  • Acceptor specificity: Uridine serves as a more efficient phosphate acceptor than cytidine, with a 2.3-fold difference in reaction velocity at 0°C [6].
  • Enzyme concentration: Optimal yields occur at 40–70 μg/ml RNase A, while temperatures below 0°C favor dinucleotide synthesis over competitive hydrolysis [6].

Table 1: Comparative Reactivity of Cyclophosphate Donors in CpU Synthesis

DonorAcceptorRelative Reaction VelocityOptimal Temperature
C>pUridine1.8x U>p-15°C to 0°C
U>pUridineBaseline0°C
C>pCytidine1.2x U>p + cytidine-15°C

Role in Pyrimidine Salvage Pathways for Nucleotide Recycling

CpU degradation products feed into pyrimidine salvage, a critical pathway for nucleotide recycling in tissues with limited de novo synthesis capabilities. Key steps include:

  • Cytidine deamination: Cytidine from CpU breakdown is converted to uridine by cytidine deaminase (Cdd), linking cytidine salvage to uracil metabolism [3].
  • Phosphorolysis: Uridine phosphorylase (Udp) reversibly cleaves uridine into uracil and ribose-1-phosphate, allowing base reuse [3] [10].
  • Kinase-mediated phosphorylation: Cytidine and uridine are directly phosphorylated by uridine-cytidine kinases (UCK1/UCK2). These cytosolic enzymes exhibit 2.6-fold higher activity for uridine than cytidine, generating UMP/CMP for nucleotide resynthesis [7].

Salvage efficiency varies by organism:

  • Pseudomonas species rely on cytosine deaminase (Cod) and nucleoside hydrolase (Nuh) pathways due to absent uridine kinase [3].
  • Escherichia coli regulates salvage via uracil phosphoribosyltransferase (Upp), allosterically inhibited by guanosine tetraphosphate during amino acid starvation [2].

Table 2: Pyrimidine Salvage Enzymes Utilizing CpU Derivatives

EnzymeFunctionSubstrate PreferenceOrganism
Cytidine deaminaseConverts cytidine → uridineCytidine > deoxycytidineUniversal
Uridine kinasePhosphorylates uridine/cytidine → UMP/CMPUridine (2.6x cytidine)Mammals, plants
UppSalvages uracil → UMPGTP-activatedBacteria, plants

Integration into Kennedy Pathway for Phospholipid Biosynthesis

Cytidine nucleotides derived from CpU metabolism are essential for phospholipid biosynthesis via the Kennedy pathway:

  • CTP generation: Cytidine triphosphate (CTP) is synthesized from CTP synthetase amination of UTP [5] [9].
  • Phosphate activation: CTP activates choline through CTP:phosphocholine cytidylyltransferase (CCT) to form CDP-choline – the committed step in phosphatidylcholine (PC) synthesis [5].
  • Diacylglycerol coupling: Cholinephosphotransferase transfers phosphocholine from CDP-choline to diacylglycerol, yielding PC [5].

This pathway is functionally distinct from the Lands cycle (which remodels PC acyl chains) but cooperatively regulates lipid droplet dynamics. Genetic ablation of Lands cycle enzymes like LPCAT1 increases lipid droplet size by 40%, while Kennedy pathway disruptions reduce triacylglycerol synthesis by impairing CDP-choline production [5].

Substrate Specificity in Cytidine Triphosphate (CTP) Generation

CTP synthesis – a prerequisite for CpU formation – involves stringent substrate discrimination:

  • CTP synthetase: Aminates UTP to CTP using glutamine as the primary nitrogen donor. The enzyme exhibits allosteric activation by GTP (Ka = 0.2 mM) and feedback inhibition by CTP (Ki = 0.05 mM) [5] [9].
  • Nucleoside diphosphate kinase (NDK): Phosphorylates CDP to CTP with ATP/GTP as preferred phosphate donors. NDK displays broad specificity but 3-fold lower Km for CDP vs. UDP [9].
  • Tissue-specific isoforms: Renal hypertrophy upregulates CTP synthetase 2.5-fold, while hepatic isoforms are activated by phosphatidylglycerol [5] [8].

Table 3: Kinetic Parameters of CTP-Generating Enzymes

EnzymeSubstrateKm (mM)Key EffectorsTissue Specificity
CTP synthetaseUTP0.12GTP (+), CTP (-)Kidney, liver
NDKCDP0.08ATP > GTPUniversal
UMP/CMP kinaseCMP0.15Mg2+-dependentMitochondria, cytosol

Properties

CAS Number

2382-64-1

Product Name

Cytidylyl-(3'.5')-uridine

IUPAC Name

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

Molecular Formula

C18H24N5O13P

Molecular Weight

549.4 g/mol

InChI

InChI=1S/C18H24N5O13P/c19-9-1-3-22(17(29)20-9)16-13(28)14(7(5-24)34-16)36-37(31,32)33-6-8-11(26)12(27)15(35-8)23-4-2-10(25)21-18(23)30/h1-4,7-8,11-16,24,26-28H,5-6H2,(H,31,32)(H2,19,20,29)(H,21,25,30)/t7-,8-,11-,12-,13-,14-,15-,16-/m1/s1

InChI Key

VSIFECIDUDPNRC-NCOIDOBVSA-N

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.